Rigidin

Description

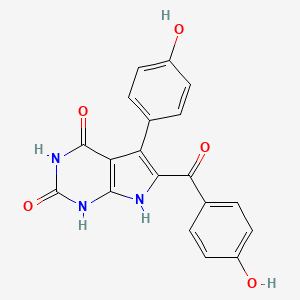

Structure

2D Structure

3D Structure

Properties

CAS No. |

132160-44-2 |

|---|---|

Molecular Formula |

C19H13N3O5 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

6-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H13N3O5/c23-11-5-1-9(2-6-11)13-14-17(21-19(27)22-18(14)26)20-15(13)16(25)10-3-7-12(24)8-4-10/h1-8,23-24H,(H3,20,21,22,26,27) |

InChI Key |

JWQMZWXKTSPONK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC=C(C=C4)O)O |

Other CAS No. |

132160-44-2 |

Synonyms |

rigidin A |

Origin of Product |

United States |

Structural Elucidation Methodologies and Advanced Characterization of Rigidin and Analogues

Spectroscopic Approaches in Rigidin Structural Determination

Spectroscopy plays a fundamental role in the initial and detailed structural analysis of organic compounds. Various spectroscopic methods provide distinct insights into the molecular features of this compound and its analogues. mdpi.combruker.comresearchgate.netnih.govanu.edu.au

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and for making stereochemical assignments. mdpi.comresearchgate.netnih.govanu.edu.au By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are particularly valuable for establishing through-bond correlations and confirming the structural framework. researchgate.net For this compound E, for example, the ¹H-NMR spectrum showed exchangeable signals and aromatic resonances, while the ¹³C NMR spectrum revealed carbon resonances consistent with a pyrrolopyrimidine system, similar to this compound. mdpi.comnih.gov NMR can also provide information about dihedral angles through vicinal coupling constants, which is crucial for understanding stereochemistry and conformation. libretexts.orgnih.gov Solid-state NMR can be particularly useful for determining the relative stereochemistry of compounds that are difficult to crystallize. nih.gov

Role of Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and confirming its molecular formula. mdpi.comresearchgate.netnih.govanu.edu.au High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to calculate the elemental composition. MS also provides information about the fragmentation of the molecule when ionized, yielding fragment ions that can help piece together the structure. bruker.comwiley.com For this compound and its analogues, MS data complements NMR data by confirming the mass of the isolated compound and providing clues about substructures based on fragmentation patterns. mdpi.comresearchgate.netnih.govanu.edu.au

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. mdpi.combruker.comnih.govanu.edu.au Different functional groups absorb infrared light at characteristic frequencies, resulting in distinct peaks in the IR spectrum. poetrytranslation.orgvscht.czmsu.eduyoutube.comlibretexts.org For example, the presence of hydroxyl (O-H), carbonyl (C=O), and aromatic C-H bonds can be identified through their specific absorption bands in the IR spectrum. poetrytranslation.orgvscht.czmsu.eduyoutube.comlibretexts.org While specific IR data for this compound is not extensively detailed in the provided snippets, the technique is generally applied to confirm the presence of expected functional groups based on the proposed structure derived from other spectroscopic methods. mdpi.combruker.comnih.govanu.edu.auresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is a definitive method for determining the precise three-dimensional structure of a crystalline compound in the solid state. acs.orgresearchgate.netwiley.commalvernpanalytical.comiastate.eduwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can determine the positions of individual atoms, bond lengths, bond angles, and ultimately, the absolute configuration of chiral centers. malvernpanalytical.comiastate.eduwikipedia.org X-ray crystallography provides a direct visualization of the molecular structure, confirming the connectivity and stereochemistry deduced from spectroscopic data. bruker.comwiley.comiastate.edu While obtaining suitable crystals can be challenging, X-ray diffraction has been used to confirm the structures of this compound-inspired analogues, providing crucial insights into their solid-state conformation. acs.orgscilit.com

Advanced Computational Techniques in Structural Analysis

Computational methods complement experimental techniques by providing theoretical insights into molecular properties, conformations, and interactions. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Studies

Molecular modeling and dynamics simulations are valuable tools for exploring the conformational landscape of molecules and understanding their behavior in different environments. vscht.czmsu.edunih.govijpsr.comumich.eduplos.orgaps.orgkuleuven.bemdpi.combiorxiv.org Molecular modeling allows for the creation and manipulation of 3D molecular structures, enabling the calculation of potential energies and the identification of stable conformers. nih.govijpsr.comgoogle.com Molecular dynamics simulations go further by simulating the movement of atoms and molecules over time, providing information about their dynamic behavior, flexibility, and interactions. vscht.czmsu.eduplos.orgaps.orgkuleuven.bemdpi.combiorxiv.org These techniques can be used to study the preferred conformations of this compound and its analogues, assess their rigidity or flexibility, and model their interactions with biological targets. acs.orgnih.govnih.govnih.govijpsr.complos.orgaps.org For example, molecular modeling has been used to predict the binding conformation of this compound-mimetics within the colchicine (B1669291) site of β-tubulin. acs.org Molecular dynamics simulations have also been employed to study the stability and dynamics of this compound analogues in the context of protein binding. nih.gov

Predictive Algorithms for Fragmentation Chemistry and Spectra Interpretation

The structural elucidation of complex natural products like this compound and its analogues often relies heavily on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The interpretation of fragmentation patterns observed in MS/MS spectra is crucial for deducing the structure of an unknown compound. While experimental spectral libraries are valuable resources for identification through spectral matching, their coverage is often limited, especially for novel or less common natural products researchgate.netarxiv.org. This limitation has driven the development of predictive algorithms and computational tools for in silico fragmentation and spectra interpretation.

Predictive algorithms for fragmentation chemistry aim to simulate the fragmentation process of a molecule under specific MS conditions and generate theoretical MS/MS spectra. These in silico spectra can then be compared to experimental spectra to aid in compound identification and structural annotation researchgate.netarxiv.orgnih.gov. Various computational approaches are employed, including rule-based methods, machine learning algorithms, and quantum chemistry calculations nih.govnih.govbiorxiv.org.

Rule-based methods utilize predefined chemical rules that describe common fragmentation pathways based on known chemical principles arxiv.orgwishartlab.comnih.govepfl.ch. These rules are applied to a given molecular structure to predict possible fragment ions and their corresponding mass-to-charge ratios (m/z). While relatively fast, the accuracy of rule-based methods can be limited by the completeness and applicability of the rule set to diverse chemical structures arxiv.org.

Machine learning approaches, such as those used in tools like CFM-ID and MolDiscovery, learn fragmentation patterns from large datasets of experimental MS/MS spectra and corresponding chemical structures researchgate.netarxiv.orgwishartlab.comcmu.edu. These algorithms can predict fragment ions and sometimes their relative intensities based on the learned relationships between structure and fragmentation arxiv.orgwishartlab.com. CFM-ID, for instance, uses Competitive Fragmentation Modeling to create a probabilistic generative model for the MS/MS fragmentation process wishartlab.com. MolDiscovery utilizes a predictive machine learning model to identify molecules from mass spectrometry data without relying on a mass spectra database for direct matching cmu.edu. Other deep learning tools like SingleFrag are being developed to predict individual fragments or entire spectra biorxiv.org.

Quantum chemistry calculations can provide more detailed insights into the energetics and mechanisms of fragmentation pathways by calculating the stability of potential fragment ions and transition states nih.govnih.gov. Tools like ChemFrag combine rule-based fragmentation with semiempirical quantum chemical calculations to annotate MSn spectra and predict fragmentation pathways nih.gov.

These predictive algorithms are particularly valuable in the study of natural products due to their structural diversity and the challenges associated with obtaining experimental spectra for every potential compound nih.govresearchgate.net. They can assist in prioritizing candidate structures, annotating fragment ions in experimental spectra, and generating in silico libraries to augment experimental databases researchgate.netarxiv.orgresearchgate.net.

Biosynthetic Pathways and Precursor Incorporation Studies of Rigidin

Proposed Biosynthetic Origins of Pyrrole (B145914) Units in Marine Alkaloids

Pyrrole rings are fundamental building blocks in a diverse range of marine alkaloids. Their biosynthetic origins can be traced to a limited number of precursor molecules, primarily certain amino acids and key metabolic intermediates. mdpi.comnih.gov

Involvement of Amino Acids: Glycine (B1666218), Serine, Tryptophan, and Proline

Several amino acids have been implicated as precursors for the pyrrole units found in marine alkaloids. Glycine, serine, tryptophan, and proline are recognized as important building blocks. mdpi.comnih.gov For instance, glycine is a precursor for δ-aminolevulinic acid (ALA), which is involved in the biosynthesis of porphyrins and other tetrapyrroles that contain pyrrole units. mdpi.comwikipedia.orgwikipedia.org Serine can be interconverted with glycine and also plays a role in one-carbon metabolism, contributing to various biosynthetic pathways, including those of purines which are related to deazapurines. tandfonline.comlibretexts.org Tryptophan is the precursor for the indole (B1671886) moiety, which can be modified to form annellated pyrrole frameworks in some marine alkaloids. mdpi.comresearchgate.net Proline is another significant precursor, particularly for the pyrrole-2-carboxylate unit found in various marine alkaloids. mdpi.comnih.govresearchgate.netoup.com The dehydrogenation of proline is a major biosynthetic route to this unit. mdpi.comnih.gov

Role of δ-Aminolevulinic Acid (ALA) as a Key Intermediate

δ-Aminolevulinic acid (ALA) is a well-established key intermediate in the biosynthesis of tetrapyrroles like hemes and chlorophylls, which contain pyrrole rings. mdpi.comwikipedia.orgwikipedia.org ALA is synthesized from glycine and succinyl-CoA through the action of ALA synthase in some organisms (Shemin pathway). mdpi.comwikipedia.orgwikipedia.orgnih.gov In other organisms, ALA is produced from glutamic acid (C5 pathway). wikipedia.org An enzyme-catalyzed condensation and cyclization of two molecules of ALA yields porphobilinogen, a central intermediate from which various pyrroles can be derived. mdpi.comnih.gov While ALA is a known source of pyrroles in nature, its direct involvement in the biosynthesis of the specific pyrrole unit within Rigidin's deazapurine structure would depend on the specific enzymatic machinery present in the producing organism.

Deazapurine Biosynthesis Pathways and this compound Precursors

This compound belongs to the class of 7-deazapurines, which are characterized by a pyrrolo[2,3-d]pyrimidine core structure. nih.govnih.gov The biosynthesis of this core structure in various natural products, including those structurally related to this compound, has been investigated, revealing a pathway that originates from purine (B94841) nucleotides. nih.govnih.gov

Derivation from Purine Nucleosides (e.g., GTP) and Carbon Retention/Elimination Patterns

Studies on the biosynthesis of 7-deazapurines have demonstrated that they are derived from purine nucleosides, with Guanosine-5′-triphosphate (GTP) being a likely precursor. nih.govnih.gov Radiotracer experiments have provided crucial insights into how the purine structure is transformed into the deazapurine core. These studies show a specific pattern of carbon retention and elimination. nih.gov Typically, carbon 2 of the purine base is retained, while carbon 8 is eliminated during the conversion process. nih.govnih.gov This transformation involves a rearrangement of the purine ring system. nih.gov

Incorporation of Ribose Carbons into the Pyrrole Ring

A distinctive feature of the deazapurine biosynthesis pathway is the incorporation of carbons from the ribose moiety of the purine nucleoside precursor into the newly formed pyrrole ring of the deazapurine structure. nih.gov Specifically, carbons 1', 2', and 3' of the ribose sugar are utilized in the construction of the pyrrole ring. nih.gov This is a key step that distinguishes the biosynthesis of 7-deazapurines from the direct assembly of a pyrrole ring from simpler precursors like ALA.

Enzymatic Mechanisms and Biosynthetic Gene Clusters

The biosynthesis of natural products, including marine alkaloids like this compound, is catalyzed by specific enzymes encoded by genes that are often organized in biosynthetic gene clusters (BGCs). biorxiv.orgrsc.orgplos.orgnih.gov While the specific enzymes and gene cluster for this compound biosynthesis have not been fully elucidated in the available literature, the biosynthesis of other deazapurines and marine pyrrole alkaloids provides insights into the potential enzymatic mechanisms involved.

The initial steps in deazapurine biosynthesis from GTP involve enzymes analogous to those in the biosynthesis of folic acid and pterins, such as GTP cyclohydrolase I (GCH I). nih.govnih.gov GCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP), a reaction that involves the loss of carbon 8 and retention of carbon 2 of the purine, along with the incorporation of ribose carbons. nih.gov Subsequent steps in the pathway involve enzymes that modify the intermediate structure, leading to the formation of the deazapurine core. For instance, 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) is involved in converting H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). nih.gov The conversion of intermediates like CPH4 to the deazapurine structure can involve complex transformations, including radical-mediated ring contraction reactions catalyzed by enzymes like CDG synthase. mit.edu

Biosynthetic gene clusters are genomic regions where genes encoding enzymes for a specific metabolic pathway are physically linked. rsc.orgplos.orgnih.gov These clusters often include genes for biosynthetic enzymes, regulatory factors, and transporters, allowing for coordinated expression and efficient production of the natural product. plos.org The identification and characterization of the BGC responsible for this compound biosynthesis would provide a comprehensive understanding of the enzymes and regulatory elements governing its production in Eudistoma cf. rigida. While specific details for this compound's BGC were not found, the presence of BGCs for other marine natural products and deazapurines suggests a similar organization for this compound biosynthesis. biorxiv.orgplos.orgnih.govsemanticscholar.org

This compound is a pyrrolopyrimidine alkaloid that has been isolated from marine tunicates, specifically Eudistoma cf. rigida and Cystodytes species. nih.gov It is a natural product belonging to the class of 7-deazapurines, which are purine-based metabolites with diverse biological functions. nih.gov this compound and its analogues, such as this compound E, have garnered interest due to their intriguing structures and biological activities. researchgate.netmdpi.com

While comprehensive details on the complete in vivo biosynthetic pathway and its regulation in natural sources are limited in the provided search results, some insights into related 7-deazapurine biosynthesis and synthetic approaches to the this compound core structure are available.

Research into the biosynthesis of 7-deazapurines, the class of compounds to which this compound belongs, suggests a common initial step involving a purine precursor, likely guanosine (B1672433) triphosphate (GTP). nih.gov Studies using radiotracer isotopes have indicated that in the biosynthesis of other deazapurines like toyocamycin (B1682990) and tubercidin, the purine C-2 carbon is retained, while the C-8 carbon is eliminated. nih.gov Furthermore, the ribose carbons 1', 2', and 3' are utilized to form the newly incorporated pyrrole ring. nih.gov This process is initiated by enzymes such as GTP cyclohydrolase I (GCH I), which converts GTP to 7,8-dihydroneopterin triphosphate (H2NTP), leading to the loss of C-8 and the rearrangement of ribose carbons. nih.gov

While direct precursor incorporation studies specifically detailing the formation of the entire this compound molecule in its natural host were not extensively found, the established pathway for the 7-deazapurine core provides a foundational understanding. Synthetic studies aimed at constructing the this compound scaffold have employed various strategies, highlighting the chemical complexity involved in assembling this molecule. researchgate.netnih.gov These synthetic routes often involve the construction of the pyrrolo[2,3-d]pyrimidine skeleton through reactions such as cyclization and the subsequent attachment of substituents. researchgate.netnih.gov

Interactive Table 1: Proposed General Pathway for 7-Deazapurine Core Biosynthesis

| Step | Precursor(s) | Enzyme(s) | Intermediate(s) | Key Transformation(s) |

| 1 | GTP | GTP cyclohydrolase I (GCH I) | 7,8-dihydroneopterin triphosphate (H2NTP) | Loss of C-8, rearrangement of ribose carbons 1'-3' |

| 2 | H2NTP | 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) | Loss of 2' and 3' carbons of substrate as acetaldehyde |

| ... | Further intermediates | ... | 7-Deazapurine core | Cyclization and functionalization |

Regulation of this compound Biosynthesis in Natural Sources

The regulation of secondary metabolite biosynthesis in microorganisms, including deazapurine-containing compounds, is a known phenomenon. nih.gov These compounds are often produced during the stationary phase of growth, suggesting that their biosynthetic pathways are activated at specific growth stages. nih.gov For example, the biosynthesis of toyocamycin and sangivamycin (B1680759) in Streptomyces rimosus is associated with a LuxR-like transcriptional activator encoded within the biosynthetic gene cluster. nih.gov

While the search results mention the regulation of deazapurine biosynthesis in the context of microorganisms and the production timing in culture filtrates, specific details regarding the regulation of this compound biosynthesis in its natural marine tunicate sources were not prominently featured. nih.gov The complexity of studying such processes in marine invertebrates can present unique challenges compared to microbial systems.

Further research would be required to elucidate the specific genetic and environmental factors that regulate the production of this compound in Eudistoma cf. rigida and Cystodytes species. This could involve identifying the specific gene clusters responsible for this compound biosynthesis in these organisms and investigating the regulatory elements and transcription factors that control their expression.

Synthetic Strategies and Analog Development of Rigidin

Total Synthesis Approaches to Rigidin and its Natural Analogues

The total synthesis of rigidins has been a significant area of research, with multiple reported routes since the first synthesis of this compound A in 1993. mdpi.com These strategies often involve the construction of the pyrrolo[2,3-d]pyrimidine skeleton through the coupling of pyrimidine (B1678525) and pyrrole (B145914) moieties. mdpi.com

Methodologies Employing Vinylogous Iminium Salts

While not explicitly detailed for this compound itself in the provided search results, vinylogous iminium salts are known intermediates in various cyclization reactions used to construct heterocyclic systems. Their reactivity can be exploited in the formation of carbon-nitrogen bonds, which are crucial for building the pyrrolo[2,3-d]pyrimidine core. Some synthetic routes to pyrrolo[2,3-d]pyrimidines involve intramolecular cyclizations that could potentially proceed through intermediates analogous to vinylogous iminium salts under certain reaction conditions. clockss.orgresearchgate.net

Cascade Reactions and Intramolecular Cyclizations in Pyrrolo[2,3-d]pyrimidine Ring Construction

Cascade reactions and intramolecular cyclizations are key strategies for the efficient construction of the pyrrolo[2,3-d]pyrimidine ring system. One notable approach involves a sequence initiated by a Michael addition of an aminopyrimidine to a nitroolefin, followed by a Nef reaction to convert the nitro group to an aldehyde. clockss.orgacs.orgnih.gov The resulting aldehyde then undergoes spontaneous intramolecular cyclization with the amino group on the pyrimidine ring, forming the bicyclic system. clockss.orgacs.orgnih.gov This method has been successfully applied in the synthesis of this compound analogues and related anticancer agents. acs.orgnih.gov

Another strategy involves cascade Michael addition/intramolecular cyclization reactions for the synthesis of key pyrrole intermediates, which are subsequently cyclized to form the pyrrolo[2,3-d]pyrimidine core. mdpi.comresearchgate.net For example, a cascade reaction between a sulfonamido acetophenone (B1666503) derivative and a cyanoacrylamide has been used to synthesize a tetrasubstituted 2-amino-3-carboxamidepyrrole intermediate, a key precursor for this compound E synthesis. mdpi.comresearchgate.net

Metal-Free Synthetic Protocols and Their Advantages

The development of metal-free synthetic protocols for constructing the pyrrolo[2,3-d]pyrimidine scaffold is advantageous due to concerns about metal contamination in the final products, especially for compounds intended for biological evaluation. mdpi.com Metal-free approaches often offer milder reaction conditions, lower costs, and easier purification compared to methods relying on metal catalysts like palladium, which have been used in some earlier this compound syntheses. mdpi.com

One reported metal-free strategy for this compound E synthesis involves a cascade Michael addition/intramolecular cyclization sequence followed by carbonylation and deprotection steps. mdpi.comresearchgate.net This approach utilizes readily available starting materials and routine chemical transformations. mdpi.com Multicomponent reactions (MCRs) can also be designed to be metal-free, offering advantages such as simpler procedures, energy savings, and environmental friendliness, making them attractive for the synthesis of this compound-inspired molecules. nih.govscielo.org.mxresearchgate.nettandfonline.com

Development of this compound Analogues for Enhanced Biological Activities

The synthesis of this compound analogues has been pursued to identify compounds with improved biological activities, particularly enhanced anticancer properties. acs.orgscielo.org.mxrsc.orgnih.gov This involves modifying the this compound structure while retaining the core pyrrolo[2,3-d]pyrimidine scaffold. acs.orgnih.gov

Structure-Activity Relationship (SAR) Guided Design and Synthesis

Structure-Activity Relationship (SAR) studies play a crucial role in the design and synthesis of this compound analogues with enhanced biological activities. researchgate.netacs.orgnih.govrsc.orgnih.govCurrent time information in Bangalore, IN.tcichemicals.comacs.orgthieme-connect.com By systematically modifying different parts of the this compound molecule and evaluating the biological effects, researchers can identify structural features essential for activity and those that can be modified to improve potency, selectivity, or other properties. nih.gov

This compound analogues based on the 7-deazahypoxanthine (B613787) skeleton have shown significant antiproliferative activities, often by targeting the microtubule network in cancer cells. acs.orgnih.govnih.gov SAR studies have focused on variations of substituents at different positions of the pyrrolo[2,3-d]pyrimidine core. nih.govresearchgate.net

Impact of Substitutions on the 7-Deazahypoxanthine Skeleton (C2, C7, C8, N3, N9)

Substitutions at various positions of the 7-deazahypoxanthine skeleton have a significant impact on the biological activity of this compound analogues. acs.orgrsc.orgtcichemicals.comresearchgate.net

C2 Substitution: Modifications at the C2 position have been explored, and studies have indicated that compounds containing linear C2-substituents may have enhanced anticancer properties. nih.govresearchgate.net For instance, a C2-alkynyl analogue was found to exhibit potent antiproliferative activities in the nanomolar range. nih.govnih.gov Docking studies have suggested that linear C2 substituents can be accommodated in a small channel near specific amino acids in β-tubulin, which is believed to be a target for these analogues. nih.gov

C7 and C8 Substitution: Modifications on the C7 and C8 phenyl groups of this compound-inspired 7-deazahypoxanthines have been investigated, particularly to improve aqueous solubility while maintaining antiproliferative activity. acs.org Derivatives with a glycol ether at the 4'-position of the C8 aryl ring have shown retained antiproliferative activity and improved solubility. acs.org

N3 and N9 Substitution: SAR data has been extended to include N3- and N9-substituted derivatives. researchgate.net Studies indicate that N3 substitution generally results in a loss of activity. researchgate.net In contrast, N9-substituted compounds have been shown to retain nanomolar antiproliferative activities and the anti-tubulin mode of action observed in the unsubstituted compounds. researchgate.net

These SAR studies provide valuable insights for the rational design of new this compound analogues with tailored biological profiles.

Strategies for Modulating Molecular Properties through Chemical Modificationrsc.orgacs.org

Chemical modification is a key strategy employed to modulate the molecular properties of this compound analogues, particularly to improve their pharmacological profiles biomedres.us. One significant challenge for this compound mimetics is their poor water solubility, which can limit their potential as drug candidates acs.org. Strategies to enhance aqueous solubility include the introduction of water-solubilizing groups onto the core scaffold or modifications that disrupt molecular planarity and π–π stacking, thereby decreasing the efficiency of crystal packing and lowering the melting point acs.orgacs.orgresearchgate.net.

While introducing hydrophilic groups is a classical approach to improve solubility by decreasing lipophilicity (log P), alternative strategies focus on disrupting intermolecular interactions acs.orgresearchgate.net. For this compound-inspired 7-deazahypoxanthines, incorporating solubilizing appendages onto the C7 and/or C8 phenyl groups has been explored based on molecular modeling predictions acs.org. Derivatives with a glycol ether at the 4′-position of the C8 aryl ring system have shown improved solubility while retaining potent nanomolar activity and inhibiting tubulin assembly acs.org.

Molecular modification can also be used to enhance selectivity for a target molecule, change metabolism, and potentially reduce side effects biomedres.us. For instance, specific this compound analogues have demonstrated selective inhibition of SHP1 over SHP2, which is crucial for avoiding side effects related to SHP2's diverse physiological functions researchgate.netresearchgate.net.

Photochemical Control and Targeted Activation of this compound Analoguespurdue.edunih.gov

Photochemical control offers a strategy for the targeted activation of this compound analogues, particularly in the context of photoactivated chemotherapy (PACT) acs.org. This approach involves using light as a trigger to activate an otherwise inactive prodrug at a specific site, potentially reducing systemic toxicity and side effects acs.orgnih.gov.

Design and Synthesis of Photo-Uncaging Systemspurdue.edu

The design and synthesis of photo-uncaging systems for this compound analogues involve "caging" the active compound by linking it to a photosensitive moiety acs.org. This linkage prevents the this compound analogue from exerting its biological activity in the dark acs.org. Upon irradiation with light of a specific wavelength, the photosensitive bond is cleaved, releasing the free and active this compound analogue acs.orgnih.gov.

One reported strategy involved caging a this compound analogue containing a thioether group by coordinating it to a photosensitive ruthenium complex acs.orgresearchgate.net. In this system, the coordinated ruthenium fragment inhibits the this compound analogue's ability to inhibit tubulin polymerization and reduces its toxicity in the dark acs.orgresearchgate.net. Green light irradiation triggers a photosubstitution reaction where the thioether ligand is replaced by water, thereby releasing the active this compound analogue capable of inhibiting tubulin polymerization acs.orgresearchgate.net. This photochemical activation has been shown to reduce cell growth in cancer cells under both normoxic and hypoxic conditions researchgate.net.

The development of photocages that activate with tissue-penetrating near-infrared (NIR) light is an important area of research for PACT nih.govchemrxiv.org. While the specific this compound photo-uncaging system mentioned utilizes green light, the principles of designing such systems involve selecting appropriate photosensitive groups and linkers that allow for efficient and controlled release of the active compound upon irradiation nih.govnih.gov.

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics Modulation

Rigidin and its analogues exert their cytotoxic effects by interfering with the dynamic assembly and disassembly of microtubules, essential processes for various cellular functions, including mitosis. researchgate.netnih.gov

Studies have demonstrated that this compound analogues are potent inhibitors of tubulin polymerization. This effect has been observed in both in vitro assays and within live cancer cells. For instance, experiments using a this compound analogue containing a thioether group showed complete inhibition of tubulin polymerization after light irradiation in a chemical assay. acs.org Immunofluorescent staining assays in A549 cells further validated this light-controlled tubulin polymerization inhibitory effect in living cells. acs.org Synthetic analogues based on the 7-deazahypoxanthine (B613787) skeleton have also been shown to inhibit in vitro tubulin polymerization. researchgate.netnih.gov

Beyond inhibiting polymerization, this compound analogues cause significant disorganization of microtubules within live cells. researchgate.netnih.gov This disruption is particularly evident during mitosis, where the formation of a functional mitotic spindle is critical for proper chromosome segregation. Examination of this compound-treated HeLa cells revealed an inability to establish proper bioriented chromosome attachment at the metaphase plate. researchgate.netresearchgate.netacs.org Live cell confocal microscopy studies with this compound analogues have demonstrated their impact on microtubule dynamics and spindle morphology. researchgate.netresearchgate.netacs.org Abnormal spindle morphology can include apolar and malformed spindles with irregularly scattered chromosomes. frontiersin.org This disruption of microtubule organization and spindle morphology is considered an upstream trigger leading to mitotic delay and cell death. researchgate.netresearchgate.netacs.org

Mechanistic studies suggest that the antiproliferative activity of this compound analogues, particularly those based on the 7-deazahypoxanthine skeleton, is attributed to their binding to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.govacs.org This interaction suppresses microtubule dynamics during cell division. researchgate.netacs.org Experiments evaluating the effects of 7-deazahypoxanthine this compound analogues on the binding of radiolabeled colchicine to tubulin have identified the colchicine site as the most likely target for these compounds in cancer cells. nih.gov The co-crystallized structure of colchicine and certain compounds has shown similar coordination modes in the colchicine pocket. rsc.org

The disruption of microtubule dynamics and spindle morphology induced by this compound analogues leads to mitotic arrest. researchgate.netresearchgate.netacs.org The inability of cells to establish proper chromosome attachment at the metaphase plate due to spindle disruption is proposed to cause this mitotic arrest and subsequent cell death. researchgate.netresearchgate.netacs.org This mitotic delay is an upstream trigger for cellular apoptosis pathways. researchgate.netresearchgate.netacs.org Some this compound analogues have been shown to induce apoptosis in cancer cells. researchgate.net

Protein Tyrosine Phosphatase (PTP) Inhibition

This compound analogues are predicted to act as potential selective inhibitors of protein tyrosine phosphatase SHP1. tandfonline.comresearchgate.netnih.gov SHP1 is a protein tyrosine phosphatase that plays a central role in various cellular processes, including immunity, cell growth, development, and survival. tandfonline.comresearchgate.netnih.govtandfonline.com

Selective Inhibition of SHP1 (Src Homology Region 2-Containing Protein Tyrosine Phosphatase 1)

Studies employing computational approaches such as virtual screening and molecular dynamic simulations have predicted that certain this compound analogues can selectively inhibit SHP1 while exhibiting less activity against SHP2. tandfonline.comresearchgate.netnih.gov These this compound analogues were found to be more potent inhibitors of SHP1 compared to the commercially available inhibitor NSC-87877. tandfonline.comresearchgate.netnih.gov

Differentiation from SHP2 Inhibition and Specificity Considerations

SHP2, another protein tyrosine phosphatase, shares over 60% sequence similarity with SHP1 but performs distinct biological functions. tandfonline.comresearchgate.netnih.gov The need for selective SHP1 inhibitors is underscored by the diverse physiological roles of SHP2 in cellular signaling, proliferation, and hematopoiesis, where its inhibition could lead to undesirable side effects. tandfonline.comresearchgate.netnih.gov Cross-binding studies evaluating the interaction of this compound analogues with SHP2 revealed poor binding efficiency and lower complex stability, further supporting the notion of their specificity for SHP1. tandfonline.comresearchgate.netnih.gov

Potentiation of Anti-Tumor Immune Responses through SHP1 Inhibition

SHP1 is known to mediate inhibitory signaling in key antitumor immune cells, including Natural Killer (NK) cells and T cells. tandfonline.comresearchgate.netnih.govtandfonline.com By inhibiting SHP1, this compound analogues have the potential to release the inhibitory brakes on these immune cells, thereby potentiating the anti-tumor immune response and driving NK cell activation. tandfonline.comresearchgate.netnih.govtandfonline.com This mechanism, in addition to any intrinsic anti-tumor activity of the compounds, positions SHP1 inhibition as a novel strategy for cancer immunotherapeutics. tandfonline.comresearchgate.netnih.gov

Other Reported Biological Activities and Molecular Targets

Beyond its effects on PTPs and interactions with MDR proteins, this compound has been reported to exhibit other biological activities.

Calmodulin Antagonistic Activity

This compound was the first pyrrolopyrimidine alkaloid isolated from a marine source to be reported to possess calmodulin antagonistic activity. nih.gov This activity was specifically observed in the inhibition of calmodulin-activated brain phosphodiesterase. nih.govmdpi.comacs.org

Table 1: Summary of this compound's Molecular and Cellular Targets

| Target Type | Specific Target | Observed Effect | Relevant Section |

| MDR Proteins | ABCG2, ABCC1, ABCB1 (P-glycoprotein) | This compound analogues do not confer resistance. acs.orgresearchgate.netresearchgate.net | 5.2.2 |

| Protein Tyrosine Phosphatase | SHP1 (Src Homology Region 2-Containing PTP 1) | Selective Inhibition tandfonline.comresearchgate.netnih.gov | 5.3, 5.3.1 |

| Protein Tyrosine Phosphatase | SHP2 (Src Homology Region 2-Containing PTP 2) | Lower binding efficiency/stability compared to SHP1. tandfonline.comresearchgate.netnih.gov | 5.3.2 |

| Calcium-Binding Protein | Calmodulin | Antagonistic Activity nih.govmdpi.comacs.org | 5.4.1 |

| Calmodulin-Activated Enzyme | Brain Phosphodiesterase (Calmodulin-activated) | Inhibition (due to calmodulin antagonism) nih.govmdpi.comacs.org | 5.4.1 |

Preclinical Research Models and Methodologies

In Vitro Cellular Assays for Antiproliferative Activity

Cellular assays are fundamental to evaluating the ability of Rigidin to inhibit cancer cell growth and proliferation. These assays utilize different cell culture formats to mimic aspects of the tumor microenvironment.

Two-Dimensional (2D) Cancer Cell Line Monolayers

Traditional two-dimensional (2D) cell culture involves growing cancer cells as a single layer on a flat surface. frontiersin.orgnih.gov This format is widely used for initial screening and dose-response studies to determine the half-maximal inhibitory concentration (IC50) of compounds. This compound analogues have been evaluated for their toxicity in 2D cancer cell line monolayers, including skin (A375 and A431) and lung (A549) cancer cell lines, as well as a non-cancer cell line (MRC-5). acs.org Studies have shown that some this compound analogues exhibit nanomolar potencies against various cancer cell lines in 2D culture. nih.govresearchgate.net

Three-Dimensional (3D) Tumor Spheroid Models

Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant system compared to 2D monolayers, recapitulating aspects of the tumor microenvironment such as cell-cell interactions and oxygen/nutrient gradients. frontiersin.orgfrontiersin.orgmdpi.comeurofinsdiscovery.commdpi.comresearchgate.netnih.gov These models are valuable for assessing drug penetration and efficacy in a context closer to in vivo tumors. A this compound analogue has been tested in 3D lung cancer tumor spheroids (A549), demonstrating reduced toxicity in this model in the dark when caged, with activity restored upon light irradiation. acs.orgacs.orgresearchgate.net This highlights the utility of 3D models in evaluating compound activity in a more complex cellular environment.

Evaluation against Drug-Resistant Tumor Cell Lines

A critical aspect of preclinical research is evaluating the activity of potential therapeutic agents against drug-resistant cancer cell lines. This is important because the development of drug resistance is a major challenge in cancer treatment. This compound analogues based on the 7-deazahypoxanthine (B613787) skeleton have demonstrated nanomolar potencies against multidrug-resistant cancer cells. nih.govresearchgate.net This suggests that these compounds may overcome some of the mechanisms of resistance that affect other chemotherapeutic agents.

Biochemical Assays for Target Engagement and Mechanism Confirmation

Beyond assessing antiproliferative activity in cellular models, biochemical assays are employed to elucidate the molecular target(s) of this compound and confirm its proposed mechanism of action. plos.org

Tubulin Polymerization Inhibition Assays

This compound and its analogues are known to target the microtubule network, and tubulin polymerization inhibition assays are a key method to confirm this mechanism. acs.orgnih.govresearchgate.netcytoskeleton.com These assays measure the ability of a compound to interfere with the assembly of tubulin monomers into microtubules. In a fluorescence-based tubulin polymerization assay, a this compound analogue was shown to completely inhibit the polymerization of tubulin after light irradiation, indicating that the active form of the compound directly affects tubulin assembly. acs.orgresearchgate.net This finding supports the understanding of rigidins as microtubule-targeting agents.

Protein Phosphatase Activity Assays

Protein phosphatase activity assays are essential tools for measuring the enzymatic activity of phosphatases, which are crucial for cellular signaling and regulation through dephosphorylation. abcam.combiocompare.com These assays can utilize various substrates, including fluorogenic ones, to quantify phosphatase activity. abcam.combiocompare.comnih.gov For instance, the fluorescent probe 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) is used in assays to monitor histidine phosphatase activity by measuring the fluorescent product generated upon dephosphorylation. nih.gov Another method involves combining fluorescence assays, such as the DIFMU assay, with immunoprecipitation to specifically quantify the activity of a particular protein phosphatase, like Protein Phosphatase 2A (PP2A). mdpi.com While the search results did not provide specific data on this compound's effects in protein phosphatase activity assays, these methodologies are standard in preclinical research for evaluating compounds that may modulate phosphatase activity.

Live Cell Imaging and Microscopy Techniques for Cellular Impact Assessment

Live cell imaging and microscopy techniques enable the real-time observation of dynamic processes within living cells, offering insights into cellular behavior and the impact of compounds like this compound. baseclick.euibidi.comconfocalnl.comnih.gov Various microscopy techniques, including fluorescence and confocal microscopy, are employed to visualize cellular structures and processes. baseclick.euibidi.comconfocalnl.com Maintaining physiological conditions such as optimal temperature, humidity, and CO2/O2 levels is crucial for keeping cells healthy during live cell imaging experiments. baseclick.euibidi.com Confocal microscopy, while useful for tracking dynamic events like cell division and intracellular transport, can be limited for long-term live cell imaging due to phototoxicity and photobleaching caused by intense laser light. confocalnl.com

Analysis of Microtubule Dynamics and Spindle Morphology

Analysis of microtubule dynamics and spindle morphology is a critical application of live cell imaging in the study of compounds affecting cell division. The spindle is a microtubule-based structure essential for chromosome segregation during cell division, and its bipolar morphology is crucial for accurate partitioning of chromosomes. mpg.dekyushu-u.ac.jpelifesciences.orgnih.gov Aberrations in spindle morphology, such as multipolar spindles, can lead to chromosome segregation errors and are observed in conditions like cancer. kyushu-u.ac.jpnih.gov Live cell confocal microscopy has been used to demonstrate the impact of this compound analogues on microtubule dynamics and spindle morphology in treated HeLa cells. This disruption was proposed as an upstream trigger leading to mitotic delay and cell death. researchgate.net Examination of spindle morphology and chromosome alignment in this compound-treated HeLa cells revealed an inability to establish proper bioriented chromosome attachment at the metaphase plate. researchgate.net

Computational Screening and Simulation Approaches

Computational screening and simulation approaches play a significant role in preclinical research by allowing for the in silico evaluation of large numbers of compounds and the prediction of their interactions with biological targets. acs.orgnih.govacs.org These methods are cost-effective and time-efficient compared to traditional high-throughput screening. nvidia.com

Virtual Screening for Target Identification and Ligand Docking

Virtual screening is a computational technique used to identify potential drug candidates from large libraries of compounds by predicting their ability to bind to a biological target. nvidia.comnih.gov Structure-based virtual screening (SBVS) is applied when the 3D structure of the target protein is known, utilizing molecular docking to simulate the binding of ligands to the protein and predict the best orientation and interactions. nvidia.comnih.gov Ligand-based virtual screening (LBVS) is used when the target structure is unavailable, identifying compounds similar to known active ligands based on their chemical properties. nvidia.com Molecular docking, a key component of SBVS, predicts the binding mode and affinity between a ligand and a protein. als-journal.comlongdom.org

In the context of this compound, a study utilized a combination of virtual screening and molecular dynamic simulations to predict that two this compound analogues could potentially selectively inhibit SHP1 but not SHP2. researchgate.net This suggests that virtual screening can be used to identify potential protein targets for this compound and its analogues. Another study applied ligand-based virtual screening on the PubChem database to find molecules similar to a known ricin catalytic subunit (RTA) inhibitor and evaluated them through molecular docking and simulations. nih.gov This demonstrates the application of virtual screening to identify potential inhibitors based on structural similarity to known active compounds.

Molecular Dynamics Simulations (MD) for Binding Affinity and Selectivity

Molecular Dynamics (MD) simulations are computational methods used to study the structural, dynamical, and thermodynamical properties of molecular systems, such as protein-ligand complexes. nih.govmdpi.com MD simulations can provide insights into the stability of protein-ligand interactions and the flexibility of protein structures. scirp.orgmdpi.com They are also used to investigate the selective binding mechanisms of compounds to different targets by calculating binding free energies and identifying key residues responsible for selectivity. scirp.orgnih.gov

As mentioned earlier, molecular dynamics simulations were used in conjunction with virtual screening to predict the selective inhibition of SHP1 by two this compound analogues. researchgate.net MD simulations can help to understand why these analogues might bind selectively to SHP1 over SHP2 by analyzing the interactions and stability of the complexes over time. scirp.orgnih.gov MD simulations have been applied to study the binding modes of compounds and explain isoform selectivity for other protein targets like sirtuins and kinases. mdpi.commdpi.comnih.gov

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Pathways and Diversity-Oriented Synthesis

The efficient and versatile synthesis of Rigidin and its analogues is fundamental to exploring their full therapeutic potential. While a general total synthesis of several this compound members has been reported, future efforts will likely focus on developing even more streamlined and adaptable synthetic routes. nih.gov A key area of interest is the application of Diversity-Oriented Synthesis (DOS), a strategy aimed at creating large collections of structurally diverse small molecules. scispace.comcam.ac.uknih.gov DOS allows for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for identifying analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Future synthetic strategies may involve:

Late-stage functionalization: This approach allows for the modification of a core macrocyclic scaffold at a late stage of the synthesis, enabling the rapid generation of a library of analogues with diverse functionalities. nih.gov

Multicomponent reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to novel this compound derivatives. nih.gov

Novel catalytic methods: The use of advanced catalysts, such as palladium catalysts, can facilitate the construction of key carbon-carbon and carbon-nitrogen bonds found in the this compound structure under mild conditions.

By embracing these innovative synthetic approaches, researchers can generate a comprehensive library of this compound analogues, which is essential for detailed structure-activity relationship (SAR) studies and the identification of lead candidates for further development.

Investigation of this compound Analogues as Immunotherapeutic Agents

A significant and exciting avenue of future research lies in the exploration of this compound analogues as immunotherapeutic agents. Recent studies have identified SHP1, a protein tyrosine phosphatase that plays a critical role in regulating immune cell function, as a potential target of this compound analogues. tandfonline.comnih.govresearchgate.net Inhibition of SHP1 can enhance the anti-tumor immune response by activating natural killer (NK) cells and T cells. tandfonline.comnih.govresearchgate.net

This discovery opens the door for a dual-pronged therapeutic strategy where this compound analogues not only exert direct cytotoxic effects on cancer cells but also potentiate the body's own immune system to fight the tumor. tandfonline.comresearchgate.net Future research in this area should focus on:

Screening for selective SHP1 inhibitors: A combination of virtual screening and molecular dynamic simulations can be employed to identify this compound analogues that selectively inhibit SHP1 over the closely related SHP2, thereby minimizing potential side effects. nih.govresearchgate.net

Evaluating immunomodulatory effects: In vitro and in vivo studies will be necessary to confirm the ability of these analogues to enhance the activity of immune cells against various cancer types.

Combination therapies: Investigating the synergistic effects of SHP1-inhibiting this compound analogues with existing immunotherapies, such as checkpoint inhibitors, could lead to more effective cancer treatments.

The development of this compound analogues as immunotherapeutic agents represents a novel and promising approach to cancer therapy.

Application of Advanced In Vitro Models in Preclinical Assessment

The successful translation of preclinical drug candidates to clinical trials is a major challenge in drug development. nih.gov Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs. mdpi.comresearchgate.netnih.gov Advanced in vitro models, such as 3D cell cultures, spheroids, and organoids, offer a more physiologically relevant environment for preclinical drug assessment. mdpi.comnih.gov

For this compound research, the adoption of these advanced models can provide more accurate data on:

Efficacy: Testing the anti-proliferative and cytotoxic effects of this compound analogues in 3D tumor models that better mimic the complexity of human tumors. mdpi.com

Toxicity: Assessing the potential off-target effects of these compounds on healthy tissues using organoid models of various organs.

Drug resistance: Investigating the mechanisms of resistance to this compound analogues in more complex and realistic tumor models. mdpi.com

The integration of these advanced in vitro models into the preclinical assessment pipeline for this compound can help to de-risk the drug development process and increase the likelihood of clinical success. bioivt.com

Organ-on-a-chip (OoC) technology represents a significant leap forward in preclinical drug testing. nih.govnih.govspinnakerls.com These microfluidic devices can recapitulate the structure and function of human organs, providing a powerful platform for studying drug pharmacokinetics, pharmacodynamics, and toxicity in a human-relevant context. vt.edudynamic42.com

The application of OoC technology in this compound research can be particularly valuable for:

Modeling the tumor microenvironment: OoC platforms can be used to create complex models of the tumor microenvironment, including cancer cells, stromal cells, immune cells, and vasculature, allowing for a more comprehensive evaluation of the effects of this compound analogues.

Studying immunotherapy: Immunocompetent OoC models can be used to investigate the interactions between this compound analogues, cancer cells, and immune cells, providing insights into their immunomodulatory effects. dynamic42.com

Personalized medicine: In the future, patient-derived cells could be used to create personalized OoC models to test the efficacy of different this compound analogues and select the most effective treatment for individual patients.

The integration of OoC technology into the preclinical assessment of this compound holds the promise of revolutionizing how these compounds are evaluated, leading to more predictive and reliable data.

Elucidation of Additional Molecular Targets and Pathways

While tubulin and SHP1 have been identified as molecular targets of certain this compound analogues, it is plausible that these compounds interact with other cellular targets and pathways to exert their anticancer effects. nih.govresearchgate.net A comprehensive understanding of the mechanism of action of this compound and its derivatives is crucial for their rational development and for identifying potential biomarkers of response.

Future research should aim to:

Identify novel targets: Utilizing techniques such as chemical proteomics and affinity-based protein profiling to identify additional binding partners of this compound analogues.

Unravel signaling pathways: Employing systems biology approaches to elucidate the downstream signaling pathways that are modulated by this compound treatment.

Investigate off-target effects: A thorough understanding of the off-target effects of this compound analogues is essential for predicting and mitigating potential toxicities.

The elucidation of additional molecular targets and pathways will provide a more complete picture of the pharmacological profile of this compound and its analogues, guiding their optimization and clinical application.

Strategies for Overcoming Preclinical Development Challenges

The path from a promising lead compound to a clinically approved drug is fraught with challenges. medium.combiobostonconsulting.com The preclinical development of this compound and its analogues is likely to encounter several hurdles that will require strategic planning and innovative solutions to overcome.

| Challenge | Potential Strategy |

| Poor aqueous solubility | Modification of the this compound scaffold with water-solubilizing groups, such as glycol ethers, to improve solubility and bioavailability. nih.gov |

| Off-target toxicity | Optimization of the lead compound to enhance its selectivity for the desired molecular target and minimize interactions with other proteins. |

| Development of drug resistance | Investigation of the mechanisms of resistance to this compound analogues and the development of combination therapies to overcome resistance. |

| Predictive value of preclinical models | Utilization of advanced in vitro models, such as organ-on-a-chip, and co-clinical trials to improve the translation of preclinical findings to humans. bihealth.org |

| Regulatory hurdles | Proactive engagement with regulatory agencies to ensure that the preclinical data package meets the required standards for clinical trial applications. |

By anticipating these challenges and implementing proactive strategies, researchers can increase the probability of successfully navigating the preclinical development process for this compound-based therapeutics. cipaproject.orgnih.gov

Interdisciplinary Approaches in this compound Research

The complexity of modern drug discovery and development necessitates a highly interdisciplinary approach. researchgate.net The successful advancement of this compound research will depend on the effective collaboration of experts from a wide range of scientific disciplines.

Key disciplines that will play a crucial role in the future of this compound research include:

Synthetic Organic Chemistry: For the design and synthesis of novel this compound analogues with improved properties.

Medicinal Chemistry: To guide the optimization of lead compounds based on structure-activity relationship studies.

Molecular and Cellular Biology: To elucidate the mechanisms of action and identify molecular targets of this compound analogues.

Pharmacology and Toxicology: To evaluate the efficacy and safety of these compounds in preclinical models.

Immunology: To investigate the immunomodulatory effects of this compound analogues and their potential as immunotherapeutic agents.

Bioengineering: For the development and application of advanced in vitro models, such as organ-on-a-chip technology.

Computational Chemistry and Biology: To aid in the design of new analogues and the analysis of complex biological data.

Fostering a collaborative research environment where scientists from these diverse backgrounds can work together will be essential for unlocking the full therapeutic potential of this compound. researchgate.netcbs.dknih.govyoutube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.